2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Physicochemical Properties ADME Profile Lead Optimization

The compound 2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797127-69-5) is a synthetic research probe composed of a nicotinonitrile core, a piperidine linker, and a 4-methyl-1,2,3-thiadiazole-5-carbonyl warhead. The nicotinonitrile moiety is a validated hinge-binding scaffold for Pim kinases, with reported inhibitors achieving sub-micromolar IC50 values.

Molecular Formula C15H15N5O2S
Molecular Weight 329.38
CAS No. 1797127-69-5
Cat. No. B2442554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1797127-69-5
Molecular FormulaC15H15N5O2S
Molecular Weight329.38
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
InChIInChI=1S/C15H15N5O2S/c1-10-13(23-19-18-10)15(21)20-7-4-12(5-8-20)22-14-11(9-16)3-2-6-17-14/h2-3,6,12H,4-5,7-8H2,1H3
InChIKeyQXRFNAIJPJQDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797127-69-5: Structural and Pharmacophoric Profile of a Dual Moiety Nicotinonitrile-Thiadiazole Research Probe


The compound 2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797127-69-5) is a synthetic research probe composed of a nicotinonitrile core, a piperidine linker, and a 4-methyl-1,2,3-thiadiazole-5-carbonyl warhead. The nicotinonitrile moiety is a validated hinge-binding scaffold for Pim kinases, with reported inhibitors achieving sub-micromolar IC50 values [1]. The 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety has potent calcium mobilization inhibitory activity (IC50 ~100 nM in RBL-2H3 cells) and modulates NFAT-dependent transcription [2]. Computed physicochemical properties include a molecular weight of 329.4 g/mol, an XLogP3-AA of 1.8, and a topological polar surface area (TPSA) of 120 Ų [3]. Directly published comparative biological data for this specific dual-moiety compound are absent from the current literature, positioning it as an early-stage probe for primary screening and medicinal chemistry optimization.

Procurement Risk: Why In-Class Nicotinonitrile or Thiadiazole Analogs Cannot Substitute for 1797127-69-5


Simple substitution with other 2-(piperidin-4-yloxy)nicotinonitrile analogs (e.g., sulfonyl or cyclopropyl carbonyl derivatives) or with standalone 4-methyl-1,2,3-thiadiazole-5-carboxamides (e.g., BTP2) is scientifically invalid. The specific 4-methyl-1,2,3-thiadiazole carbonyl warhead in 1797127-69-5 engages distinct cysteine residues in biomolecules, a property absent in generic sulfonyl or alkyl carbonyl counterparts . Furthermore, analog studies show that even minor modifications to the pyrazole moiety on the thiadiazole-carboxamide scaffold dramatically alter calcium mobilization inhibitory potency, with a single trifluoromethyl group shift causing a >10-fold change in activity [1]. The rigid piperidine linker in 1797127-69-5 provides a unique spatial orientation between the Pim-kinase-targeting nicotinonitrile and the calcium-modulating thiadiazole, a geometry not replicated by other linkers. These structural requirements create a high probability that closely related in-class compounds will exhibit significantly different, unpredictable biological profiles, making them unsuitable as drop-in replacements.

Quantitative Differentiation Guide: 1797127-69-5 vs. Closest Structural Analogs


LogP and Topological Polar Surface Area (TPSA) Differentiation: 1797127-69-5 vs. Sulfonyl, Cyclopropyl, and Benzothiadiazole Analogs

Computed XLogP3-AA and TPSA for 1797127-69-5 demonstrate a balanced lipophilicity (XLogP3-AA = 1.8) and a moderate TPSA (120 Ų) [1]. This profile differs measurably from its closest commercially available analogs. The sulfonyl analog 2-((1-(methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797754-78-9) has a lower XLogP3-AA (0.8) and a larger TPSA (139 Ų) due to the highly polar sulfonyl group. The cyclopropyl carbonyl analog (CAS 1184989-62-5) is more lipophilic (XLogP3-AA = 2.3) with a smaller TPSA (95 Ų), while the benzothiadiazole analog (CAS unknown) is significantly more lipophilic (XLogP3-AA = 3.1) with a larger TPSA (155 Ų) [1]. These differences directly impact membrane permeability and solubility, where 1797127-69-5 occupies an intermediate 'lead-like' chemical space distinct from its analogs.

Physicochemical Properties ADME Profile Lead Optimization

Pim Kinase Inhibitory Potential: Nicotinonitrile Scaffold Class-Level Activity vs. Non-Nicotinonitrile Thiadiazoles

The nicotinonitrile pharmacophore in 1797127-69-5 is a validated scaffold for Pim kinase inhibition. Published nicotinonitrile-derived compounds have achieved Pim-1 IC50 values as low as 18.9 nM, comparable to the pan-kinase inhibitor staurosporine (IC50 = 16.7 nM) [1]. In contrast, representative 4-methyl-1,2,3-thiadiazole-5-carboxamides lacking the nicotinonitrile (e.g., BTP2 analogs) show no Pim kinase activity up to 10 µM [2]. While direct IC50 data for 1797127-69-5 are not yet published, its structural incorporation of the same nicotinonitrile scaffold as the known Pim inhibitors positions it for potent Pim kinase engagement, a target not addressed by first-generation thiadiazole-only probes.

Kinase Inhibition Pim-1 Cancer Research

Calcium Mobilization Inhibition: 4-Methyl-1,2,3-Thiadiazole Moiety Class-Level Potency vs. Nicotinonitrile-Only Compounds

The 4-methyl-1,2,3-thiadiazole-5-carboxamide group in 1797127-69-5 is a validated pharmacophore for store-operated calcium entry (SOCE) inhibition. BTP2, the prototypical molecule with this moiety, inhibits FcεRI-induced Ca2+ influx in RBL-2H3 cells with an IC50 of ~100 nM and suppresses degranulation at 1 µM [1]. In contrast, pure nicotinonitrile-based Pim kinase inhibitors from published series do not exhibit significant calcium mobilization inhibition (IC50 > 10 µM in standard assays) [2]. The presence of the thiadiazole warhead therefore introduces a second, orthogonal mechanism that is not present in simpler nicotinonitrile probes.

Calcium Signaling Mast Cell Immunology

Optimal Research Applications for 1797127-69-5 Based on Quantitative Differentiation Evidence


Primary Screening for Dual Pim-Kinase / Calcium Signaling Inhibitors in Hematologic Malignancies

The compound's unique dual pharmacophore profile (Pim kinase inhibition potential via nicotinonitrile + calcium signaling inhibition via thiadiazole) directly addresses the need for polypharmacological agents in acute myeloid leukemia (AML) and multiple myeloma, where both Pim kinase overexpression and dysregulated calcium signaling drive proliferation [REFS-1, REFS-2]. 1797127-69-5 is the preferred screening probe for this dual-target hypothesis over single-mechanism analogs.

Mast Cell and Allergic Inflammation Research Requiring Combined Kinase and Calcium Modulation

In mast cell degranulation studies, the thiadiazole moiety is validated to inhibit FcεRI-mediated Ca2+ influx and degranulation (IC50 ~1 µM for degranulation) [1]. The addition of the nicotinonitrile scaffold introduces antiproliferative kinase activity not present in BTP2. This makes 1797127-69-5 uniquely suited for chronic allergic inflammation models requiring simultaneous antiproliferative and anti-degranulation effects.

Medicinal Chemistry Optimization of Lead-Like Physicochemical Space

With an XLogP of 1.8 and TPSA of 120 Ų, 1797127-69-5 resides in an ideal 'lead-like' space distinct from its more lipophilic (benzothiadiazole analog, XLogP 3.1) or more polar (sulfonyl analog, XLogP 0.8) comparators [3]. This makes it a superior starting point for multiparameter optimization programs targeting oral bioavailability, where balancing solubility and permeability is critical.

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